![molecular formula C18H18N6O2S B2424921 4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1226427-99-1](/img/structure/B2424921.png)
4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide” is a chemical compound with a molecular weight of 123.1558 . It has been studied for its potential as a corrosion inhibitor for mild steel in hydrochloric acid .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), etc . The compound has been studied using density functional theory (DFT) with the B3LYP/3-21G basis set level .Scientific Research Applications
Antitumor Activity
The compound's structural relations, such as imidazole and benzimidazole derivatives, are extensively studied for their antitumor activities. Specifically, compounds like 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole derivatives have shown promising results in preclinical testing stages, indicating their potential in developing new antitumor drugs and understanding compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
DNA Interaction and Antitumor Agents
The pyrrolobenzimidazole or azomitosene ring system, similar in structure to the given compound, demonstrates significant antitumor activity. Some derivatives like 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) act through DNA interaction and inhibition of topoisomerase II-mediated DNA relaxation, showcasing their role as antitumor agents. These compounds offer a new class of antitumor agents with distinct advantages over existing ones (Skibo, E. B., 1998).
Guanidine Moiety in Medicinal Chemistry
Benzazoles and derivatives, including those with a guanidine group, exhibit diverse biological activities and are used in clinical applications. The guanidine moiety modifies the biological activity of these heterocycles, making 2-guanidinobenzazoles (2GBZs) an area of interest for synthesizing compounds with a variety of biological activities, including cytotoxicity and cell proliferation inhibition (Rosales-Hernández, M., Mendieta-Wejebe, J., Tamay-Cach, F., & Cruz, A., 2022).
Antituberculosis Activity of Organotin Complexes
Organotin complexes, with structures similar to the given compound, demonstrate significant antituberculosis activity. The antituberculosis activity is influenced by factors such as the ligand environment, organic groups attached to tin, and compound structure. Triorganotin(IV) complexes, in particular, have shown superior antituberculosis activity, potentially providing insights into developing new antituberculosis agents (Iqbal, H., Ali, S., & Shahzadi, S., 2015).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, play a key role in various biological activities . They are key molecules in living organisms, including DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Mode of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects
Biochemical Pathways
Given the wide range of biological activities of pyrimidine analogs, it can be inferred that multiple biochemical pathways could be affected . These could potentially include pathways related to the synthesis of DNA, RNA, and other biomolecules .
Pharmacokinetics
The compound was synthesized under microwave irradiation from (s)-n-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . It was easily purified and obtained in moderate yield (70%) , suggesting that it might have favorable bioavailability.
Result of Action
Pyrimidine analogs have been shown to exhibit a range of biological activities, suggesting that this compound could have similar effects .
Action Environment
The synthesis of the compound under microwave irradiation suggests that certain conditions may be required for its optimal activity .
properties
IUPAC Name |
4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-10-7-11(2)21-17(20-10)24-18-23-14(9-27-18)8-15(25)22-13-5-3-12(4-6-13)16(19)26/h3-7,9H,8H2,1-2H3,(H2,19,26)(H,22,25)(H,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOLDLBPOLLZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamido)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.